molecular formula C5H11NO2 B8761342 3-Hydroxyvaleramide CAS No. 155053-71-7

3-Hydroxyvaleramide

Cat. No.: B8761342
CAS No.: 155053-71-7
M. Wt: 117.15 g/mol
InChI Key: MFWJGDGVVJRPCP-UHFFFAOYSA-N
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Description

3-Hydroxyvaleramide (IUPAC name: 3-hydroxypentanamide) is an amide derivative of 3-hydroxyvaleric acid, characterized by a five-carbon chain with a hydroxyl group (-OH) at the third carbon and an amide (-CONH₂) functional group at the terminal position. The compound’s amide group likely enhances stability compared to its carboxylic acid counterpart, making it relevant in synthetic chemistry and drug design .

Properties

CAS No.

155053-71-7

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

3-hydroxypentanamide

InChI

InChI=1S/C5H11NO2/c1-2-4(7)3-5(6)8/h4,7H,2-3H2,1H3,(H2,6,8)

InChI Key

MFWJGDGVVJRPCP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)N)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-hydroxyvaleramide with structurally related compounds, emphasizing molecular features and available physicochemical

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
This compound C₅H₁₁NO₂ 117.15 -OH (C3), -CONH₂ (C1) Presumed higher lipophilicity than 3-hydroxyvaleric acid due to amide group .
3-Hydroxybutyramide C₄H₉NO₂ 103.12 -OH (C3), -CONH₂ (C1) Shorter carbon chain; used in biochemical studies (e.g., metabolic intermediates) .
3-Hydroxyvaleric Acid C₅H₁₀O₃ 118.13 -OH (C3), -COOH (C1) Acidic form; used in polymer synthesis and as a metabolite .
3-Hydroxyhippuric Acid C₉H₉NO₄ 195.17 -OH (C3), -COOH (aromatic) Aromatic derivative; associated with urinary biomarkers and microbial metabolism .
Key Observations:
  • Carbon Chain Length : this compound’s five-carbon chain may confer higher membrane permeability compared to 3-hydroxybutyramide (four carbons) .
  • Aromatic vs. Aliphatic : 3-Hydroxyhippuric acid’s aromatic ring distinguishes it from aliphatic analogs, influencing solubility and metabolic pathways .
This compound vs. 3-Hydroxybutyramide
  • Metabolic Roles : 3-Hydroxybutyramide is structurally similar to ketone bodies (e.g., 3-hydroxybutyric acid), which are critical energy sources during fasting. The amide form may modulate enzymatic activity or serve as a prodrug .
This compound vs. 3-Hydroxyvaleric Acid
  • Stability : The amide group in this compound avoids rapid hydrolysis by esterases, a common issue with carboxylic acids like 3-hydroxyvaleric acid .
  • Safety : 3-Hydroxyvaleric acid requires stringent safety protocols (e.g., ventilation, protective equipment) due to irritancy risks . This compound’s safety profile remains unstudied but may differ due to reduced acidity.
3-Hydroxyhippuric Acid
  • Applications: This compound is a biomarker for dietary polyphenol metabolism and gut microbiota activity. Its aromatic structure contrasts with this compound’s aliphatic chain, limiting direct functional overlap .

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